molecular formula C15H11NO3 B1497816 6-(Benzyloxy)indoline-2,3-dione CAS No. 1175965-80-6

6-(Benzyloxy)indoline-2,3-dione

Cat. No.: B1497816
CAS No.: 1175965-80-6
M. Wt: 253.25 g/mol
InChI Key: SJUHDYWILSOYEK-UHFFFAOYSA-N
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Description

Contextualization of the Indoline-2,3-dione (Isatin) Scaffold in Medicinal and Organic Chemistry Research

The indoline-2,3-dione, or isatin (B1672199), scaffold is a privileged heterocyclic structure in the realm of drug discovery and organic synthesis. researchgate.net First isolated in 1841 by Erdmann and Laurent through the oxidation of indigo (B80030) dye, isatin has since been identified as an endogenous compound found in various plants and even in mammalian tissues. researchgate.netbiomedres.us Its structure, featuring a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, possesses a unique combination of chemical reactivity and biological significance. nih.govnih.gov

The isatin core is characterized by a highly reactive keto group at the C3 position and an amide carbonyl at the C2 position, making it a versatile building block for a vast array of more complex heterocyclic compounds. nih.govcalstate.edu Chemists have utilized isatin as a precursor for synthesizing spiro-oxindoles, tryptanthrins, and a multitude of other derivatives. researchgate.netnih.gov This synthetic utility is matched by its broad spectrum of pharmacological activities, which include anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antioxidant properties. nih.govuomustansiriyah.edu.iqresearchgate.netmdpi.com The inherent biological activity and synthetic tractability of the isatin scaffold have cemented its status as a cornerstone in medicinal and organic chemistry research. researchgate.netnih.gov

Rationale for Research on Substituted Indoline-2,3-diones, with Emphasis on Benzyloxy Functionalization

The therapeutic potential of the basic isatin scaffold can be significantly modulated and enhanced through chemical substitution on its aromatic ring. researchgate.net The introduction of various functional groups at the C5, C6, or C7 positions can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. nih.govcalstate.edu These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning its interaction with specific biological targets. calstate.edu

The functionalization with a benzyloxy group (a benzyl (B1604629) group linked via an ether oxygen) is a strategic choice in medicinal chemistry for several reasons. The benzyloxy moiety can:

Increase Lipophilicity: This can enhance the ability of the molecule to cross biological membranes, such as the blood-brain barrier. nih.gov

Engage in Specific Receptor Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity. researchgate.net

Serve as a Key Pharmacophore: The benzyloxy unit is a component of several known bioactive molecules. For instance, studies have shown that a benzyloxy group, particularly at the C5 or C6 position of the isatin ring, is critical for achieving selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Research indicates that this substitution improves molecular hydrophobicity, which is favorable for fitting into the active site of MAO-B. nih.gov

Therefore, the synthesis of 6-(Benzyloxy)indoline-2,3-dione is a rational approach aimed at creating a novel isatin derivative with potentially unique and improved pharmacological properties compared to the parent compound or other substituted analogues.

Historical Development and Evolution of Research on Related Compounds

The journey of isatin research began in the 1840s with its discovery as an oxidation product of indigo. biomedres.us For many years, research focused primarily on its chemistry and its use as a building block in dye synthesis. However, the 20th century saw a significant shift towards exploring its biological potential. Early investigations revealed its antiviral properties, leading to the development of derivatives like methisazone, an antiviral agent. nih.gov

Throughout the late 20th and early 21st centuries, the field exploded with studies demonstrating the wide-ranging pharmacological activities of isatin derivatives. researchgate.netnih.gov Researchers systematically synthesized and tested thousands of analogues, leading to several key discoveries:

Anticancer Activity: The realization that isatin derivatives could inhibit cyclin-dependent kinases (CDKs) and other protein kinases led to the development of potent anticancer agents. mdpi.com Sunitinib, an FDA-approved multi-kinase inhibitor drug used to treat certain cancers, contains an oxindole (B195798) core, which is closely related to and can be synthesized from isatin. nih.gov

Anticonvulsant Properties: A wide array of isatin-based Schiff bases and hydrazones were found to possess significant anticonvulsant effects. researchgate.net

MAO Inhibition: More recent research has focused on isatin as an endogenous MAO inhibitor, with studies exploring how substitutions on the aromatic ring influence potency and selectivity for MAO-A versus MAO-B. nih.govnih.gov

This historical evolution from a simple dye precursor to a "privileged scaffold" in drug discovery highlights the enduring importance of isatin and its derivatives in the scientific community.

Current Gaps and Future Trajectories in the Academic Investigation of this compound

Despite the extensive research into isatin derivatives, the specific compound this compound remains relatively under-investigated compared to its regioisomer, 5-(benzyloxy)indoline-2,3-dione. Structure-activity relationship (SAR) studies on MAO inhibitors have shown that substitution at the C5 position is often preferred over C6 substitution for enhancing inhibitory activity. nih.gov This has led to a comparative lack of data and a significant knowledge gap regarding the full biological potential of the 6-benzyloxy isomer.

Future academic investigation should focus on several key trajectories:

Broad Biological Screening: While some research points to MAO inhibition, this compound has not been extensively screened against a wide range of other potential biological targets. Future work should evaluate its efficacy as an anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agent to build a comprehensive biological profile.

Exploration of Novel Synthetic Routes: Developing efficient and high-yield synthetic pathways specifically for 6-substituted isatins is an ongoing area of interest that would facilitate further research.

Development of Second-Generation Derivatives: Using this compound as a starting scaffold, further modifications, such as substitutions on the N1-position or reactions at the C3-carbonyl, could lead to the discovery of new compounds with even greater potency and selectivity.

Closing these knowledge gaps is essential for fully understanding the therapeutic potential of this specific molecule and for leveraging its unique structural features in the design of next-generation isatin-based drugs.

Research Data on Substituted Isatins

To illustrate the impact of substitution on the biological activity of the isatin scaffold, the following tables present selected research findings.

Table 1: Physical Properties of Selected Substituted Isatin Derivatives This table provides examples of various substituted isatins and their reported melting points, showcasing the physical diversity of this class of compounds.

Compound NameSubstituent(s)Melting Point (°C)Reference
1-Benzyl-1H-indole-2,3-dioneN-Benzyl138-140 mdpi.com
1-Benzyl-5-bromo-1H-indole-2,3-dioneN-Benzyl, 5-Bromo148-150 mdpi.com
1-Benzyl-5-chloro-1H-indole-2,3-dioneN-Benzyl, 5-Chloro138-140 mdpi.com
1-Benzyl-5-fluoro-1H-indole-2,3-dioneN-Benzyl, 5-Fluoro135-137 mdpi.com
1-(4-Chlorobenzyl)-1H-indole-2,3-dioneN-(4-Chlorobenzyl)168-170 mdpi.com
6-Benzyloxy-2-nitrotoluene*6-Benzyloxy, 2-Nitro61-63 orgsyn.org

Note: 6-Benzyloxy-2-nitrotoluene is a precursor for the synthesis of 4-benzyloxyindole, demonstrating a related synthetic pathway.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Benzyloxy-Substituted Isatin Derivatives This table highlights the structure-activity relationship for isatin derivatives as MAO inhibitors, demonstrating the potent effect of the benzyloxy substituent. Data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundIsatin Ring SubstitutionBenzaldehyde Moiety SubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
Isatin (parent)NoneN/A30.0019.10 nih.gov
ISB1 5-H4-Benzyloxy6.8240.124 nih.govresearchgate.net
ISFB1 5-Fluoro4-Benzyloxy0.678 0.135 nih.govresearchgate.net
ISBB1 5-H3-Benzyloxy1.5700.470 nih.govresearchgate.net
Analogue 15-BenzyloxyN/A1.160.103 nih.gov
Analogue 26-BenzyloxyN/A0.810.138 nih.gov

Data sourced from studies on isatin-based benzyloxybenzene derivatives. nih.govresearchgate.netnih.gov Note the high potency (low IC₅₀ value) of benzyloxy-substituted derivatives against MAO-B.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylmethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUHDYWILSOYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653451
Record name 6-(Benzyloxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175965-80-6
Record name 6-(Benzyloxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 6 Benzyloxy Indoline 2,3 Dione

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. airitilibrary.com For 6-(benzyloxy)indoline-2,3-dione, the primary strategic disconnections focus on the formation of the indoline-2,3-dione core and the introduction of the benzyloxy group at the C-6 position.

The key disconnections can be visualized as follows:

C-N bond disconnection: This involves breaking the bond between the nitrogen atom and the carbonyl group (C2), leading back to a substituted aniline precursor. This is a common strategy in isatin (B1672199) synthesis.

C-C bond disconnection: A disconnection between C2 and C3 of the pyrrole ring can be considered, though less common for the initial construction of the isatin core.

C-O bond disconnection: The benzyloxy group can be disconnected at the ether linkage, suggesting a late-stage etherification of a 6-hydroxyindoline-2,3-dione intermediate.

These disconnections pave the way for various synthetic strategies, with the aniline-based route being the most prevalent.

Multi-step Synthetic Pathways to the Core Indoline-2,3-dione Structure

The construction of the indoline-2,3-dione (isatin) core is a well-established area of organic synthesis, with several named reactions being applicable. nih.gov The Sandmeyer and Stolle syntheses are among the most classical and widely used methods. nih.govchemicalbook.com

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound typically commences with a suitably substituted aniline derivative. A common starting material is 4-benzyloxyaniline. The synthesis often involves the following key steps, as exemplified by the Sandmeyer isatin synthesis: mdpi.comnih.gov

Formation of an isonitrosoacetanilide intermediate: This is achieved by reacting the aniline precursor with chloral hydrate (B1144303) and hydroxylamine hydrochloride. chemicalbook.comirapa.org

Cyclization: The intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin ring system. mdpi.comnih.gov

An alternative approach involves the oxidation of indole (B1671886) derivatives. organic-chemistry.orgresearchgate.net For instance, a one-pot method using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) can convert indoles to isatins in good yields. researchgate.net

Approaches to Introducing the Benzyloxy Moiety at the C-6 Position

There are two primary strategies for incorporating the benzyloxy group at the C-6 position:

Starting with a pre-functionalized precursor: This involves using a starting material that already contains the benzyloxy group, such as 4-benzyloxyaniline. This is often the more direct approach.

Late-stage functionalization: This strategy involves synthesizing a 6-hydroxyindoline-2,3-dione intermediate first, followed by benzylation. This can be advantageous if the benzyloxy group is not compatible with the conditions of the isatin core synthesis. The benzylation can be achieved using benzyl (B1604629) chloride or benzyl bromide in the presence of a base.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the Sandmeyer synthesis, using methanesulfonic acid instead of sulfuric acid can improve the solubility of lipophilic substrates and lead to higher yields. nih.gov

Temperature: Temperature control is critical, particularly during the cyclization step, which is often exothermic.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion without the formation of byproducts.

Catalyst: In catalytic reactions, the choice of catalyst and its loading are key variables to optimize.

A study on the synthesis of multi-substituted isatin derivatives highlighted the importance of carefully controlling reaction conditions to achieve high yields. mdpi.com For example, in a bromination step, the reaction was carried out at 90°C for 2 hours in acetic acid. mdpi.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers several advantages in organic synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. In the context of isatin synthesis, various catalytic methods have been explored.

Acid Catalysis: Strong acids like sulfuric acid are traditionally used to catalyze the cyclization step in the Sandmeyer synthesis. mdpi.com

Metal Catalysis: Metal catalysts can be employed in various steps. For example, Friedel-Crafts reactions of isatins can be catalyzed by Lewis acids. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a growing area. For instance, molecular iodine has been used as a catalyst for the C-3 benzylation of indoles. nih.gov While not directly for the synthesis of the isatin core, this demonstrates the potential of organocatalysis in modifying the indole scaffold.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several strategies can be applied to the synthesis of this compound to make it more environmentally friendly.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ethanol, is a key principle. Some isatin syntheses have been adapted to use aqueous media. nih.gov

Catalysis: The use of catalysts, especially heterogeneous and recyclable ones, can reduce waste and energy consumption. researchgate.net For example, montmorillonite clay, a green catalyst, has been used in the synthesis of isatin derivatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept.

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov

An environmentally friendly conversion of α-hydroxy N-arylamides into isatins has been reported using hydrogen peroxide as a clean oxidant under metal-free conditions. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 6 Benzyloxy Indoline 2,3 Dione

Electrophilic and Nucleophilic Reactivity of the Indoline-2,3-dione Core

The reactivity of the 6-(benzyloxy)indoline-2,3-dione core is dictated by the interplay of its constituent functional groups: the amide, the α-keto-amide, and the electron-rich aromatic ring.

The indoline-2,3-dione moiety possesses two distinct carbonyl groups at the C-2 (amide) and C-3 (ketone) positions. The C-3 ketone is highly electrophilic and serves as the primary site for nucleophilic attack. youtube.com

A prominent reaction is the acid-catalyzed condensation of the C-3 carbonyl with nucleophiles. For instance, reaction with indole (B1671886) derivatives leads to the formation of trisindoline structures. organic-chemistry.org The mechanism involves initial protonation of the C-3 carbonyl, which activates it for nucleophilic attack by an indole molecule to form a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate. organic-chemistry.org Subsequent dehydration and attack by a second indole molecule yield the final 3,3-di(3-indolyl)-2-indolone product. organic-chemistry.org

Condensation with various binucleophiles is a common strategy for building fused heterocyclic systems. Reaction with o-phenylenediamine, for example, can be solvent-dependent, yielding indolo[2,3-b]quinoxalines in acidic media or other spiro and imino compounds under different conditions. youtube.com

Reaction TypeReagent(s)Product TypeReference(s)
Nucleophilic AdditionIndole / Acid Catalyst3,3-di(3-indolyl)-2-indolone organic-chemistry.org
Condensationo-Phenylenediamine / AcidIndolo[2,3-b]quinoxaline youtube.com
Condensation2-Aminobenzylamine / Acetic AcidIndolo[3,2-c]quinolin-6-one sigmaaldrich.com
Knoevenagel CondensationActive Methylene Compounds3-Alkylidene-indolin-2-one nih.gov

The nitrogen atom (N-1) of the indoline (B122111) core is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. The acidity of the N-H proton allows for its deprotonation by a suitable base, generating an indolide anion that can react with various electrophiles. youtube.com

N-alkylation is commonly achieved by treating the isatin (B1672199) with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. youtube.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides. For example, reaction with acetyl chloride yields N-acetylisatin. sigmaaldrich.com It is important to note that a competition between N-1 and C-3 reactivity can occur, and reaction conditions can be tuned to favor one over the other. researchgate.net For instance, the use of zinc salts of indoles has been shown to favor C-3 functionalization over N-1. researchgate.net

The benzyloxy group at the C-6 position serves as a versatile handle for further modification, most commonly through deprotection to reveal a phenol. This transformation is a key step for accessing 6-hydroxyindoline-2,3-dione or for introducing other functional groups at this position.

Debenzylation via Hydrogenolysis: The most common method for cleaving the benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). youtube.comresearchgate.netnih.gov This process is typically clean, high-yielding, and results in the formation of 6-hydroxyindoline-2,3-dione and toluene (B28343) as a byproduct. youtube.com

Debenzylation via Catalytic Transfer Hydrogenation: As an alternative to using flammable hydrogen gas, catalytic transfer hydrogenation offers a milder and often safer method for debenzylation. researchgate.netwikipedia.org This technique employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, in conjunction with a palladium catalyst. researchgate.net Specialized catalysts, like amphiphilic polymer-supported nano-palladium, have been developed to facilitate this reaction in aqueous media. nih.gov

Other Deprotection Methods:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively cleave benzyl ethers, although they are more effective for electron-rich systems like p-methoxybenzyl (PMB) ethers. sigmaaldrich.comresearchgate.net

Reductive Cleavage: Strong reducing agents, including sodium in liquid ammonia (B1221849), can also effect the cleavage of benzyl ethers. researchgate.net

Lewis Acids: Certain Lewis acids can promote the cleavage of benzyl ethers, though this method is less common and depends on the substrate's tolerance to acidic conditions. sigmaaldrich.com

MethodReagent(s)ProductKey FeaturesReference(s)
HydrogenolysisH₂, Pd/C6-Hydroxyindoline-2,3-dioneHigh yield, clean reaction youtube.comresearchgate.net
Transfer HydrogenationCyclohexene, Pd/C6-Hydroxyindoline-2,3-dioneAvoids H₂ gas, mild conditions researchgate.net
Oxidative CleavageDDQ6-Hydroxyindoline-2,3-dioneUseful for specific substrates sigmaaldrich.comresearchgate.net
Reductive CleavageNa/NH₃6-Hydroxyindoline-2,3-dioneStrong reducing conditions researchgate.net

Cycloaddition Reactions Involving this compound

The indoline-2,3-dione core and its derivatives can participate in various cycloaddition reactions to construct complex polycyclic and heterocyclic frameworks. While the dione (B5365651) itself can act as a dienophile, more commonly, derivatives of the isatin core are employed in these transformations.

For instance, 3-alkenylindoles, which can be synthesized from isatins, undergo dearomative (4+3) cycloaddition reactions with oxyallyl cations to afford cyclohepta[b]indoles. acs.org The isatin scaffold can also be a precursor to indolizines, which are known to participate in [8+2] cycloadditions with electron-deficient alkenes or alkynes to form cyclazine systems. Furthermore, indoles bearing electron-withdrawing groups are known to undergo Diels-Alder reactions, suggesting that the isatin core or its derivatives could serve as dienophiles or be part of a diene system for constructing carbazole (B46965) frameworks. nih.govresearchgate.net

Formation of Novel Heterocyclic Ring Systems from this compound

This compound is a cornerstone precursor for a vast array of novel heterocyclic compounds, primarily through condensation and multicomponent reactions.

The reaction of isatins with various nucleophilic reagents provides direct access to fused ring systems. As mentioned, condensation with 2-aminobenzylamine produces indolo[3,2-c]quinolin-6-ones. sigmaaldrich.com Multicomponent reactions offer a powerful strategy for building molecular complexity in a single step. For example, a three-component reaction between an isatin, dimedone, and ammonium acetate (B1210297) can lead to the formation of complex dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. nih.gov Changing the substrates in these reactions can lead to different heterocyclic cores, such as dispiro[indoline-3,2'-pyrrole-3',3''-indoline]. nih.gov

Furthermore, acylation of 2-(indolyl-3)-2-aroylacetonitriles, which can be derived from indole precursors, followed by acid-catalyzed cyclization, yields 4-сyanoindolo[2,3-c]pyrilium salts. These salts are reactive intermediates that can be transformed into β-carbolines or pyrazolo[3',4':5,6]pyrido[3,4-b]indoles upon treatment with ammonia or hydrazine (B178648), respectively.

Metal-Catalyzed Transformations and Coupling Reactions

Transition-metal catalysis provides a powerful toolkit for the functionalization of the indole nucleus. Palladium-catalyzed reactions are particularly prominent for C-C and C-N bond formation.

Dearomative reactions of indole derivatives are an efficient method for constructing fused polycyclic systems containing a spiro-quaternary center. For example, an intramolecular Heck-type dearomatization of N-acyl indoles has been used to synthesize polycyclic compounds bearing the isoindolinone moiety. wikipedia.org Similarly, palladium-catalyzed domino reactions, such as a Larock annulation followed by a Heck dearomatization, can form multiple chemical bonds in a single operation to yield complex tetracyclic indoline-isoindolinone structures. wikipedia.org

While many reactions focus on the derivatization of the indole core, metal-free radical coupling reactions have been developed for the synthesis of the indoline-2,3-dione core itself from indolin-2-one precursors using tert-butyl hydroperoxide.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-(Benzyloxy)indoline-2,3-dione. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of related indole (B1671886) derivatives reveals characteristic chemical shifts. For instance, the aromatic protons typically appear in the range of δ = 6.84–8.25 ppm. nih.gov The indole NH proton is often observed as a singlet at approximately δ = 11.36–11.55 ppm. nih.gov The benzylic CH₂ protons of the benzyloxy group are expected to produce a singlet around δ = 5.00 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbons of the dione (B5365651) moiety in similar isatin (B1672199) structures show signals at distinct downfield shifts. rsc.org The benzylic CH₂ carbon signal is typically found around δ = 54.0–55.6 ppm. nih.gov Aromatic carbons resonate within the expected range for indole and benzene (B151609) rings. nih.govrsc.org

Detailed analysis of coupling constants and two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzyloxy group to the indoline (B122111) core at the 6-position. mendeley.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of indoline-2,3-dione derivatives exhibits characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears in the region of 3360 cm⁻¹. mdpi.com Strong absorption bands corresponding to the C=O stretching of the dione group are observed around 1691 and 1654 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are found near 3100 cm⁻¹, while aliphatic C-H stretching from the benzyl (B1604629) group is seen around 2950 cm⁻¹. nih.gov The C-O-C stretching of the ether linkage would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely reported, the spectra of related compounds would show characteristic bands for the aromatic rings and the carbonyl groups.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. The exact mass of this compound is 253.0739 g/mol . chem960.com

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Fragmentation would likely involve the loss of the benzyl group or cleavage of the dione ring, providing further structural information. For related spiro[indoline-3,3′-indolizine]s, fragmentation patterns have been analyzed to understand their complex structures. st-andrews.ac.uk

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight of polar molecules. For N-substituted indole carbohydrazides, ESI-MS has been used to identify the [M-H]⁺ or [M+H]⁺ ions, which confirms their molecular weights. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with high confidence. beilstein-journals.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of indole derivatives is characterized by absorption bands in the UV and visible regions. researchdata.edu.au For example, 1-benzyl-1H-indole-2,3-dione exhibits a λmax at 421 nm in ethanol. chemicalbook.com The electronic spectra of related indoline molecules have been computed and show maximum wavelengths in the range of 350-448 nm. researchgate.net The presence of the extended chromophore system, including the indoline-2,3-dione core and the benzyloxy group, influences the position and intensity of these absorption bands. The specific λmax values are dependent on the solvent used due to solvatochromic effects. researchgate.net

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of crystalline compounds. For isatin derivatives, this technique provides precise bond lengths, bond angles, and information about the planarity of the ring systems. nih.gov In the crystal structures of related 1-benzyl-isatin derivatives, the isatin ring system is typically planar and the benzyl group is oriented at a significant dihedral angle to this plane. nih.gov The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds. nih.gov While a specific crystal structure for this compound is not detailed in the provided results, analysis of analogous compounds like 3′-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate reveals the spatial arrangement of the benzyloxy group relative to the indole core. nih.gov

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. rsc.orgmdpi.com The choice of an appropriate solvent system allows for the separation of the product from starting materials and byproducts.

Column Chromatography: For the purification of indole derivatives, silica (B1680970) gel column chromatography is widely employed. nih.gov A gradient of solvents, such as ethyl acetate (B1210297) and hexane, is often used to elute the desired compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. By using a suitable stationary phase and mobile phase, a high-resolution separation can be achieved, allowing for the detection and quantification of any impurities. Gel permeation chromatography has also been used to analyze related polymeric structures. rsc.org

Theoretical and Computational Investigations of 6 Benzyloxy Indoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 6-(benzyloxy)indoline-2,3-dione. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G), are used to calculate key electronic properties. niscpr.res.in These calculations provide information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. niscpr.res.inuokerbala.edu.iq

The analysis of HOMO and LUMO is particularly important as these orbitals are central to a molecule's reactivity and electronic transitions. uokerbala.edu.iq For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. niscpr.res.inuokerbala.edu.iq

Studies on related isatin (B1672199) derivatives have shown that the nature and position of substituents on the indoline (B122111) ring system significantly influence the electronic properties. uokerbala.edu.iq For this compound, the electron-donating character of the benzyloxy group at the C6 position would be expected to modulate the electron density of the aromatic ring and, consequently, the energies of the frontier orbitals. These calculations also allow for the determination of other electronic parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's electronic behavior. epstem.net

Calculated Electronic Properties of Isatin Derivatives using DFT
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Isatin-6.54-2.124.42
5-Fluoro-isatin-6.68-2.254.43
5-Chloro-isatin-6.63-2.434.20

This table presents representative data for related isatin derivatives to illustrate the type of information obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The molecule possesses several rotatable bonds, primarily within the benzyloxy group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface that governs their interconversion.

Computational methods can systematically explore the conformational space by rotating the key dihedral angles and calculating the corresponding energy. This process generates a potential energy landscape, where energy minima correspond to stable conformers. For instance, in a related compound, 3′-benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione, the two oxindole (B195798) rings were found to subtend a dihedral angle of 54.29 (5)°. nih.gov While this is a different molecule, it highlights the type of specific geometric parameters that can be determined.

The presence of the bulky benzyloxy group can lead to steric hindrance, which influences the preferred conformations. The rotation around the C-O and O-CH2 bonds of the benzyloxy substituent is a critical factor. The relative energies of different conformers can be calculated to determine their population at a given temperature. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The isatin core is known for its reactivity, particularly at the C3 carbonyl group, which is susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net

By modeling the interaction of this compound with various reactants, it is possible to map out the reaction pathways. For example, the condensation reaction with aminocarboxamides to form spiroquinazolinones can be studied computationally. mdpi.com These models can identify transition states, calculate activation energies, and predict the most likely products. This approach helps in optimizing reaction conditions for synthesizing new derivatives.

Furthermore, computational models can predict how substituents on the isatin ring affect reactivity. The benzyloxy group at the C6 position, being electron-donating, can influence the electrophilicity of the carbonyl carbons and the acidity of the N-H proton, thereby altering the molecule's reaction profile compared to unsubstituted isatin.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound over time. Unlike static conformational analysis, MD simulations track the atomic motions of the molecule by solving Newton's equations of motion, offering insights into how the molecule behaves in a simulated environment, such as in a solvent or bound to a protein.

MD simulations can reveal the range of conformations accessible to the molecule at physiological temperatures. Key metrics from these simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.gov For this compound, MD simulations would likely show significant flexibility in the benzyl (B1604629) portion of the benzyloxy group, while the core indoline-2,3-dione structure would remain more rigid. Understanding this flexibility is crucial, as it can play a significant role in the molecule's ability to bind to biological targets. nih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule like this compound to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of activity. nih.govnih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Example Molecular Docking Results for Indoline-2,3-dione Derivatives
CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Derivative ACOX-2 (PDB: 3LN1)-62.02Arg120, Tyr355, Ser530
Derivative Bα-Amylase (PDB: 2BFH)-5.46Asp197, Glu233, Asp300
Derivative Cα-Glucosidase-5.80Asp215, Phe178, Arg442

This table provides illustrative data from docking studies on various indoline-2,3-dione derivatives to demonstrate the type of information generated. Specific results for this compound would depend on the chosen protein target.

Mechanistic Exploration of Biological Activities in Vitro and Preclinical Research Focus

Investigations into Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases) In Vitro

The chemical scaffold of 6-(Benzyloxy)indoline-2,3-dione, an isatin (B1672199) derivative, is recognized in medicinal chemistry for its ability to interact with a diverse range of enzymes. mdpi.comsciensage.info In vitro studies have been crucial in elucidating its potential as an inhibitor of several key enzyme families, including kinases and proteases.

Kinase Inhibition:

Isatin and its derivatives are a significant group of inhibitors for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.com Overexpression of CDKs is a factor in the development of neoplastic diseases, making them a therapeutic target. mdpi.com The isatin core is a convenient basis for developing new CDK inhibitors. mdpi.comnih.gov For instance, isatin derivatives have been designed as potential inhibitors of CDK2. mdpi.comnih.gov The oxindole (B195798) system, the core of isatin, is frequently used to develop competitive inhibitors. mdpi.com The broad pharmacological activities of isatin derivatives are linked to their chemical diversity, including hydrazones, thiosemicarbazones, oximes, spiro-oxindoles, and imines. mdpi.com

Protease Inhibition:

Isatin-containing heterocycles can act as inhibitors of proteases. ut.ac.ir

Other Enzyme Inhibition:

Derivatives of isatin have been shown to inhibit other enzymes as well. They are effective inhibitors of urease and α-glucosidase. sciensage.infobiomedres.us Additionally, isatin derivatives have been identified as inhibitors of d-amino acid oxidase (DAAO), a potential target in the treatment of schizophrenia. medchemexpress.com Some isatin derivatives have also been reported as inhibitors of α-glucosidase. nih.govirapa.org Carboxylesterases (CEs), which metabolize many clinically used drugs, can be potently and specifically inhibited by isatins containing hydrophobic groups. nih.govacs.org The inhibitory potency of these isatin compounds is related to their hydrophobicity. nih.govacs.org

The following table summarizes the enzyme inhibitory activities of isatin derivatives, a class to which this compound belongs.

Enzyme FamilySpecific EnzymesGeneral Mechanism of Inhibition
KinasesCyclin-dependent kinase 2 (CDK2)Competitive inhibition
ProteasesNot specifiedNot specified
Other EnzymesUrease, α-glucosidase, D-amino acid oxidase, CarboxylesterasesNot specified

Analysis of Receptor Binding and Modulation Mechanisms in Cell-Free Systems

Cell-free systems are invaluable for directly studying the interaction between a compound and its molecular targets without cellular interference. For this compound, these assays have helped to understand its receptor binding and modulation mechanisms.

Isatin and its derivatives can inhibit a large number of receptors and enzymes, including butyrylcholinesterase, DNA gyrase, transverse tryptase, tyrosine kinase, acetylcholinesterase, carbonic anhydrase, histone deacetylases, serine proteases, and tubulin. researchgate.net The binding of isatin derivatives to these receptors can alter their activity. The benzyloxy group at the 6-position of the indoline-2,3-dione core is expected to influence the binding affinity and selectivity.

Studies on tricyclic isatin derivatives have shown their potential as anti-inflammatory compounds with high kinase binding affinity. mdpi.comresearchgate.net Specifically, certain oxime derivatives of tricyclic isatins have demonstrated nanomolar to submicromolar binding affinity for several kinase targets. researchgate.net

Furthermore, isatin has been shown to enhance the affinity of protein-protein interactions, such as the complex formation between human ferrochelatase and adrenodoxin (B1173346) reductase. nih.govresearchgate.net This effect is specific to isatin and is not replicated by its structural analogues. nih.govresearchgate.net The proposed mechanism involves the formation of a ternary complex where isatin bridges the two interacting proteins. nih.govresearchgate.net

Studies on Cellular Pathway Modulations (e.g., Apoptosis, Cell Cycle, Autophagy) In Vitro

The biological impact of this compound is realized through its influence on various cellular pathways. In vitro studies have been instrumental in detailing these mechanisms.

Apoptosis and Cell Cycle:

Isatin and its derivatives are known to restrain cancer cell proliferation and tumor growth. ut.ac.irut.ac.ir Some isatin compounds act as inhibitors of apoptosis. ut.ac.ir The endogenous oxindoles, 5-hydroxyoxindole (B181108) and isatin, have been shown to be antiproliferative and proapoptotic. ut.ac.ir

In studies on isatin-based hydrazone derivatives, it was found that they could inhibit the PI3K signaling pathway, suggesting their potential as anticancer agents. researchgate.net Furthermore, certain isatin-thiazolidinone derivatives have been shown to induce apoptosis by elevating the expression of initiator and effector caspases, as well as inhibiting CDK1, a key cell cycle regulator. nih.gov This leads to cell cycle arrest. The drug combination enhanced cell cycle arrest at the G1/S phase. researchgate.net Abnormal activity of the core cell-cycle machinery is a driving force of tumorigenesis, making cell-cycle proteins promising targets in cancer therapy. nih.govnih.gov

Autophagy:

Recent research on cyclometalated iridium(III) complexes derived from isatin-hydrazone Schiff bases has revealed that these compounds can induce non-apoptotic cell death through ferroptosis and autophagy. acs.orgacs.orgacs.org These complexes promote the accumulation of reactive oxygen species (ROS), leading to this form of cell death. acs.orgacs.orgacs.org

The table below summarizes the cellular pathway modulations by isatin derivatives.

Cellular PathwayKey Effects
ApoptosisInduction of apoptosis through various mechanisms, including caspase activation.
Cell CycleInhibition of key regulators like CDK1, leading to cell cycle arrest.
AutophagyInduction of autophagy and ferroptosis through ROS accumulation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights In Vitro

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its biological activity.

The isatin scaffold itself is a key element, with various substitutions leading to a wide range of biological activities. nih.govirapa.org For instance, in the context of anticancer activity, SAR studies have revealed that substitutions at the C-3 and C-5 positions of the isatin moiety, as well as on an attached benzofuran (B130515) motif, greatly affect the anticancer potency. nih.gov Similarly, for isatin-triazole conjugates, both the electronic effects and the length of the linker chain significantly impact cytotoxic activity. mdpi.com For certain isatin derivatives, the substitution of a 1-benzyl group and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] group greatly improved cytotoxic potency. nih.govmdpi.com

In the context of enzyme inhibition, the inhibitory potency of isatin compounds against carboxylesterases was found to be related to their hydrophobicity. nih.govacs.org For monoamine oxidase (MAO) inhibition, SAR studies of isatin derivatives have also been conducted. acs.org Specifically, the C-6 position in benzyloxy derivatives increases the selectivity for MAO-B. acs.org

SAR studies on 3-substituted indolin-2-ones have shown that: nih.gov

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific against VEGF (Flk-1) RTK activity.

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity towards EGF and Her-2 RTKs.

A compound with an extended side chain at the C-3 position exhibited high potency and selectivity against PDGF and VEGF (Flk-1) RTKs.

These studies provide a rational basis for the design of more potent and selective isatin-based therapeutic agents.

Identification of Novel Molecular Targets through Mechanistic Biological Screening

While some molecular targets of isatin derivatives are known, mechanistic biological screening continues to uncover new ones.

One approach is through proteomic profiling of isatin-binding proteins. Such studies have identified numerous proteins that interact with isatin, though the specific proteins identified can be influenced by the experimental setup, such as the length of the spacer used in affinity chromatography. nih.gov This suggests that the full scope of isatin's protein interactions is likely still underestimated. nih.gov

Another strategy involves synthesizing and screening libraries of isatin derivatives against various biological targets. For example, a series of isatin derivatives bearing different substituents at the N-1, C-3, and C-5 positions were designed to study their inhibition of bacterial peptidoglycan glycosyltransferase (PGT). nih.gov This allows for the identification of compounds with novel modes of action.

Furthermore, screening for inhibition of specific kinases has identified novel targets. For instance, a novel quinoline (B57606) derivative that selectively inhibits c-Met kinase was identified through analysis of a co-crystal structure. nih.gov Similarly, screening of tricyclic isatin oximes against a large panel of human kinases revealed high binding affinity for several kinases, including DYRK1A, DYRK1B, PIM1, and others. researchgate.net These findings open up new avenues for the therapeutic application of isatin derivatives.

Applications in Chemical Biology as Mechanistic Probes

The specific biological activities of isatin derivatives like this compound make them useful as chemical probes to investigate biological processes.

As inhibitors of specific enzymes, they can be used to dissect the roles of these enzymes in cellular pathways. For example, selective carboxylesterase inhibitors derived from isatin could be used to modulate the metabolism of esterified drugs in vivo. nih.gov Similarly, selective kinase inhibitors can help to delineate the physiological roles of these enzymes. scispace.com

Isatin derivatives can also be modified to create more sophisticated chemical biology tools. For instance, they can be functionalized to serve as affinity ligands for the isolation and identification of their protein binding partners. nih.gov The development of isatin-based probes allows for the study of protein-protein interactions and the identification of novel therapeutic targets. nih.gov

Furthermore, the isatin scaffold can be incorporated into fluorescent probes for imaging applications. The versatility of the isatin structure allows for the creation of a wide range of probes to study various biological questions.

Advanced Research Applications and Translational Potential Non Clinical Focus

Utilization as a Building Block in Complex Chemical Synthesis

6-(Benzyloxy)indoline-2,3-dione serves as a pivotal starting material or intermediate in the synthesis of a wide array of more complex heterocyclic compounds. The reactive dicarbonyl functionality of the isatin (B1672199) core is amenable to numerous chemical transformations, including condensation, cycloaddition, and multicomponent reactions, making it a preferred building block for generating molecular diversity. uevora.ptnih.govnih.gov

Organic chemists utilize isatin and its derivatives to construct spiro-oxindoles, which are three-dimensional structures of significant interest in medicinal chemistry. nih.gov For instance, the reaction of isatins with appropriate reagents can lead to the formation of spiro[indoline-3,2′-thiazolidine] derivatives or spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones. nih.govacs.org The benzyloxy group at the C6 position can modulate the electronic properties and solubility of the isatin core, influencing reaction outcomes and the properties of the final products.

The compound is also integral to multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. uevora.pt This efficiency is a cornerstone of modern synthetic chemistry. Isatins are frequently employed in 1,3-dipolar cycloaddition reactions to generate novel spiro-heterocyclic systems. researchgate.net Furthermore, the synthesis of substituted benzene (B151609) sulfonamide scaffolds has been achieved by reacting indoline-2,3-diones with hydrazine (B178648) hydrate (B1144303) and subsequently with benzene sulfonyl chloride derivatives. nih.gov

The following table summarizes representative synthetic applications where the isatin scaffold, inclusive of derivatives like this compound, acts as a key building block.

Reaction TypeReactantsProduct ClassReference
Spiro-Compound SynthesisIsatins, 2-aminobenzamideSpiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones nih.gov
Multicomponent ReactionIsatins, amino acids, but-2-ynedioatesSpiroxindole-pyrrolidines nih.gov
CondensationIsatins, (3-Sulfamoylphenyl)thiosemicarbazideIsatin 3-[4-(3-sulfamoylphenyl)thiosemicarbazones] acs.org
Domino ReactionIsatins, 2-aminobenzylamineIndolo[3,2-c]quinolin-6-ones researchgate.net
Sulfonamide SynthesisIsatins, hydrazine hydrate, benzene sulfonyl chlorideIndoline-2,3-dione-based benzene sulfonamides nih.gov

Role in the Development of New Analytical Reagents and Probes

The isatin scaffold is increasingly being explored for its potential in creating new analytical tools, such as chemical sensors and fluorescent probes. nih.govbenthamscience.com The inherent spectroscopic properties of the indoline-2,3-dione core can be modulated by the introduction of various substituents, allowing for the rational design of probes for specific analytes.

Derivatives of isatin have been used to construct fluorescent sensors. nih.gov The fusion of the isatin core with other heterocyclic systems, such as in the synthesis of indolo[2,3-b]quinoxalines from isatins and aryl-1,2-diamines, has yielded compounds with applications as chemical sensors. benthamscience.com These materials can exhibit changes in their fluorescence or color upon binding to specific ions or molecules, forming the basis of a detection method. The benzyloxy group in this compound can influence the photophysical properties of such probes, potentially enhancing their sensitivity or selectivity through steric and electronic effects. While direct applications of this compound as a probe are not extensively documented, its role as a precursor to sensor molecules is a key area of translational research.

Exploration in Materials Science for Advanced Organic Materials (e.g., Polymers, Dyes)

The rigid, electron-accepting nature of the indoline-2,3-dione structure makes it an attractive building block for advanced organic materials. Its derivatives are being investigated for applications in organic electronics, including polymers and dyes. nih.govbenthamscience.com

In the field of organic electronics, donor-acceptor (D-A) polymers are crucial for creating high-performance semiconductor materials. The isatin core can function as a potent electron-accepting unit. Research has demonstrated the synthesis of novel polymers based on derivatives of (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione for use in ambipolar organic thin-film transistors (OTFTs), which can transport both holes and electrons. nih.gov The resulting polymers exhibited high charge transport mobility, underscoring the utility of the isatin scaffold in this domain.

Furthermore, the chromophoric properties of the isatin system have long been utilized in the dye industry. nih.gov The extended π-conjugation in molecules derived from isatin allows them to absorb light in the visible spectrum. The synthesis of indolo[2,3-b]quinoxalines, for example, has led to materials explored for use in deep-red Organic Light-Emitting Diodes (OLEDs). benthamscience.com The benzyloxy substituent on the this compound molecule can be used to tune the solubility and solid-state packing of these materials, which are critical parameters for device performance.

Material ClassApplicationUnderlying Structural FeatureReference
Donor-Acceptor PolymersAmbipolar Organic Thin-Film Transistors (OTFTs)Electron-accepting isatin-derived core nih.gov
Heterocyclic DyesOrganic Light-Emitting Diodes (OLEDs)Extended π-conjugation in indolo[2,3-b]quinoxalines benthamscience.com
Functional MaterialsGeneral Dye IndustryChromophoric indoline-2,3-dione system nih.gov

Development of High-Throughput Screening Libraries for Academic Research

In modern drug discovery and chemical biology, high-throughput screening (HTS) of large compound libraries is a primary method for identifying new bioactive molecules. This compound and other isatin derivatives are valuable components of such screening libraries due to their privileged structure status and synthetic tractability. uevora.ptnih.gov

Academic and commercial screening libraries are curated to maximize chemical diversity and cover a broad range of chemical space. These libraries often contain collections of compounds centered around scaffolds known to interact with biological targets, such as the isatin core. medchemexpress.com Companies like ChemDiv and Prestwick Chemical provide large, diverse libraries to researchers that include a multitude of heterocyclic compounds for screening campaigns. operapadrepio.itchemdiv.com The inclusion of molecules like this compound increases the structural and functional diversity of these libraries, enhancing the probability of discovering "hit" compounds with novel activities. For instance, screening an in-house academic compound library led to the identification of indole-based selective monoamine oxidase B inhibitors. nih.gov

Contribution to Fundamental Understanding of Organic Reaction Mechanisms

The study of reactions involving this compound and related isatins provides valuable insights into fundamental organic reaction mechanisms. The reactivity of the isatin core, particularly the electrophilic C3-carbonyl and the adjacent enolizable N-H proton, allows for a rich and varied chemistry that serves as a model for understanding complex transformations. nih.govnih.govresearchgate.net

Detailed mechanistic studies have been performed on reactions involving isatins. For example, the reaction of isatins with 2-aminobenzylamine to form indolo[3,2-c]quinolin-6-ones has been shown to proceed through a proposed spiro compound as an isolable intermediate. researchgate.net This intermediate undergoes a rearrangement involving an isocyanate ring-opening and subsequent cyclization, providing a deeper understanding of domino reactions. researchgate.net The study of multicomponent reactions involving isatin, such as 1,3-dipolar cycloadditions, also helps elucidate the stepwise formation of complex heterocyclic rings. researchgate.net Investigations into conventional reactions like aldol (B89426) condensations, Friedel-Crafts reactions, and various cycloadditions with the isatin scaffold continue to expand the fundamental knowledge base of organic chemistry. nih.govnih.gov

Future Directions and Emerging Research Avenues for 6 Benzyloxy Indoline 2,3 Dione

The isatin (B1672199) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities. nih.govresearchgate.net The derivative, 6-(benzyloxy)indoline-2,3-dione, with its specific substitution pattern, represents a promising candidate for further investigation. The future research landscape for this compound is poised to expand into several key areas, aiming to unlock its full potential through innovative and multidisciplinary approaches.

Q & A

Q. Advanced

  • LC-MS/MS : Detects sub-ppm levels of residual benzyl bromide or dehalogenated byproducts using multiple reaction monitoring (MRM) modes .
  • GC-FID : Quantifies volatile impurities (e.g., THF, DMF) with flame ionization detection after headspace sampling .
  • Elemental Analysis : Confirms absence of heavy metals (e.g., Pd from catalytic steps) via inductively coupled plasma mass spectrometry (ICP-MS) .

How can computational modeling aid in predicting the reactivity of this compound derivatives?

Q. Advanced

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Screen for bioactivity by simulating interactions with target enzymes (e.g., indoleamine 2,3-dioxygenase analogs) .
  • Solvent Effect Simulations : COSMO-RS models optimize solvent selection for reactions or crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.